3H-[1,3]Oxazolo[3,4-c]pyrimidine
Description
Properties
CAS No. |
132104-33-7 |
|---|---|
Molecular Formula |
C6H6N2O |
Molecular Weight |
122.127 |
IUPAC Name |
3H-[1,3]oxazolo[3,4-c]pyrimidine |
InChI |
InChI=1S/C6H6N2O/c1-2-7-4-8-5-9-3-6(1)8/h1-4H,5H2 |
InChI Key |
OSFGXXQBAFWTTB-UHFFFAOYSA-N |
SMILES |
C1N2C=NC=CC2=CO1 |
Synonyms |
3H-Oxazolo[3,4-c]pyrimidine(9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Oxazolo[3,4-c]pyrimidine typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyrimidine derivatives .
Industrial Production Methods
the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including the use of bio-based solvents and microwave irradiation to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3H-Oxazolo[3,4-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxazolo[3,4-c]pyrimidine N-oxides.
Reduction: Reduction reactions can convert oxazolo[3,4-c]pyrimidine derivatives into their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the oxazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of substituted oxazolo[3,4-c]pyrimidine derivatives .
Scientific Research Applications
3H-Oxazolo[3,4-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3H-Oxazolo[3,4-c]pyrimidine involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with receptors, modulating their signaling pathways .
Comparison with Similar Compounds
3H-Oxazolo[3,4-c]pyrimidine can be compared with other similar compounds, such as:
Oxazolo[5,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties, this compound has a pyrazole ring fused to a pyrimidine ring.
Thiazolo[3,2-c]pyrimidine: Exhibits antiviral and anti-inflammatory activities.
The uniqueness of 3H-Oxazolo[3,4-c]pyrimidine lies in its specific ring fusion and the resulting electronic properties, which contribute to its distinct biological activities .
Q & A
Basic Research Questions
Q. What synthetic methodologies are applicable for synthesizing 3H-[1,3]Oxazolo[3,4-c]pyrimidine derivatives?
- Methodological Answer : While direct evidence for [3,4-c] isomers is limited, analogous routes for oxazolo-pyrimidines involve:
- Cyclocondensation : Reacting dichloro-cyanoethenyl carboxamides with N-nucleophiles (e.g., pyrazoles) to form fused oxazole-pyrimidine systems .
- Stepwise Functionalization : Starting with oxazolones, followed by chlorination (POCl₃, Me₂NPh, 105–110°C) and nucleophilic substitution with amines (e.g., primary/secondary amines in dioxane under reflux) .
- Reagent Table :
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | POCl₃, Me₂NPh, 105–110°C | Chlorination of oxazolone intermediates |
| 2 | Amines, dioxane, reflux | Amine substitution at C7 position |
| 3 | Triethylamine, alkyl/arylsulfonyl chlorides | Sulfonylation for further derivatization |
Q. How are structural characterization techniques applied to confirm this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent patterns and ring fusion. For example, coupling constants in pyrimidine protons (δ 7.5–8.5 ppm) distinguish regiochemistry .
- LC-MS : Confirms molecular weight and purity (>95% by UV detection at 254 nm) .
- X-ray Crystallography : Resolves ambiguities in fused-ring stereochemistry (e.g., dihedral angles between oxazole and pyrimidine moieties) .
Q. What biological activities are reported for structurally related oxazolo-pyrimidine derivatives?
- Methodological Answer :
- Antiviral Activity : Derivatives like oxazolo[4,5-d]pyrimidines were tested in vitro against cytomegalovirus (IC₅₀: 0.5–5 µM) via plaque reduction assays in MRC-5 cells .
- Plant Growth Regulation : [1,3]Oxazolo[5,4-d]pyrimidine derivatives at 10⁻⁹ M enhanced soybean root growth by 30–40% compared to controls, mimicking auxin-like activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across experimental models?
- Methodological Answer :
- Orthogonal Assays : Cross-validate antiviral results using plaque reduction (cell-based) and enzymatic inhibition (e.g., fatty acid amide hydrolase assays) .
- Purity Checks : Ensure compounds are >95% pure (HPLC) to exclude false positives from impurities .
- Dose-Response Analysis : Test multiple concentrations (e.g., 0.1–100 µM) to identify non-linear effects, as seen in plant growth studies .
Q. What strategies improve regioselectivity in synthesizing fused oxazolo-pyrimidine systems?
- Methodological Answer :
- Directing Groups : Use electron-withdrawing substituents (e.g., -NO₂) on pyrimidine precursors to guide cyclization .
- Solvent Control : Polar aprotic solvents (DMF) favor nucleophilic substitution over elimination in amine coupling steps .
- Temperature Gradients : Lower temperatures (25°C) minimize side reactions during heterocycle formation .
Q. How can computational methods guide the design of this compound derivatives?
- Methodological Answer :
- In Silico Screening : Predict drug-like properties (Lipinski’s Rule of Five) using tools like SwissADME. For example, logP <5 and molecular weight <500 Da improve bioavailability .
- Docking Studies : Simulate interactions with target proteins (e.g., viral polymerases) using AutoDock Vina to prioritize synthesis .
- DFT Calculations : Optimize reaction pathways (e.g., transition-state energies for cyclization) to reduce experimental trial-and-error .
Data Contradiction Analysis
Q. Why do some oxazolo-pyrimidine derivatives exhibit auxin-like activity in plants while others show cytotoxicity?
- Methodological Answer :
- Structural Analysis : Compare substituent effects. For instance, sulfonyl groups enhance auxin-like activity, while chlorine atoms increase cytotoxicity .
- Concentration Dependence : Cytotoxicity often emerges at >10⁻⁶ M, whereas growth stimulation peaks at 10⁻⁹–10⁻¹² M .
- Species-Specificity : Test multiple plant models (e.g., soybean vs. wheat) to identify conserved vs. divergent responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
